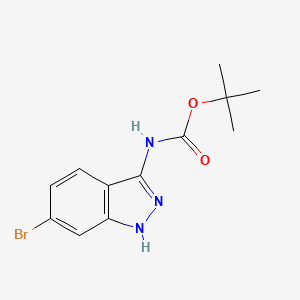
tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-bromo-1H-indazol-3-yl)carbamate: is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of the tert-butyl carbamate group enhances the compound’s stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.
Preparation Methods
The synthesis of tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Carbamate Formation: The final step involves the reaction of the bromo-indazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Chemical Reactions Analysis
tert-Butyl N-(6-bromo-1H-indazol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indazole core can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Scientific Research Applications
tert-Butyl N-(6-bromo-1H-indazol-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate the activity of indazole derivatives against different biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions of indazole derivatives with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate involves its interaction with specific molecular targets. The indazole core can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The bromo group can enhance the compound’s binding affinity to its target, while the carbamate group can improve its stability and solubility .
Comparison with Similar Compounds
tert-Butyl N-(6-bromo-1H-indazol-3-yl)carbamate can be compared with other indazole derivatives, such as:
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: This compound has a similar structure but with an amino group instead of a carbamate group.
tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate: This compound has a methyl group at the 5-position of the indazole ring instead of a bromo group.
The unique combination of the bromo and carbamate groups in this compound enhances its reactivity and makes it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C12H14BrN3O2 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17) |
InChI Key |
NJGWIEGAKYIWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















